![molecular formula C12H20N2O B7512480 N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B7512480.png)
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide
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Overview
Description
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide, commonly known as TPPO, is a pyrrole-based compound that has gained significant attention in scientific research due to its unique properties. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 213.32 g/mol. TPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Mechanism of Action
The mechanism of action of TPPO is not fully understood, but it is believed to work by inducing apoptosis in cancer cells. TPPO has been shown to activate the caspase cascade, which leads to the activation of apoptosis. Additionally, TPPO has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TPPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that TPPO induces apoptosis in cancer cells, inhibits the NF-κB pathway, and activates the caspase cascade. Additionally, TPPO has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that TPPO can reduce tumor growth in mice and can improve glucose metabolism in diabetic rats.
Advantages and Limitations for Lab Experiments
TPPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, TPPO has a high affinity for metal ions, making it a useful ligand in metal-catalyzed reactions. However, TPPO has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling TPPO, and proper safety precautions should be followed.
Future Directions
There are several future directions for research on TPPO. One area of interest is the development of TPPO-based anticancer agents. TPPO has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of novel anticancer drugs. Additionally, TPPO could be used as a building block for the synthesis of new organic compounds with potential applications in material science and chemical biology. Finally, further studies are needed to fully understand the mechanism of action of TPPO and its potential applications in various fields.
Synthesis Methods
TPPO can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with isobutyryl chloride in the presence of anhydrous aluminum chloride. The reaction yields TPPO in high purity and yield. Other methods of synthesis include the reaction of 2,5-dimethylpyrrole with isobutyric anhydride in the presence of a Lewis acid catalyst.
Scientific Research Applications
TPPO has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-catalyzed reactions, as a fluorescent probe for the detection of metal ions, and as a stabilizer for metal nanoparticles. In medicinal chemistry, TPPO has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, TPPO has been used as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)13(5)6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAMYMOZOHWISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide |
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